molecular formula C20H29FN2O6S2 B13479276 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)

Cat. No.: B13479276
M. Wt: 476.6 g/mol
InChI Key: DFLODVJZWZMLAE-UHFFFAOYSA-N
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Description

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is a chemical compound with the molecular formula C6H13FN2·2C7H8O3S. This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring, and its association with bis(4-methylbenzene-1-sulfonic acid). It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine typically involves the reaction of azetidine derivatives with fluoromethylating agents. One common method involves the use of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the fluoromethylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol
  • 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine hydrochloride

Uniqueness

2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is unique due to its combination of a fluoromethyl group and an azetidine ring, along with its association with bis(4-methylbenzene-1-sulfonic acid). This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H29FN2O6S2

Molecular Weight

476.6 g/mol

IUPAC Name

2-[3-(fluoromethyl)azetidin-1-yl]ethanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-3-6-4-9(5-6)2-1-8/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2

InChI Key

DFLODVJZWZMLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCN)CF

Origin of Product

United States

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